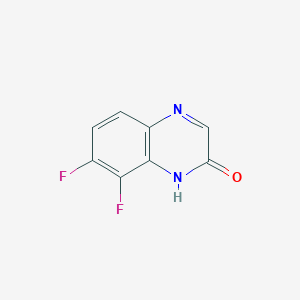

7,8-Difluoroquinoxalin-2(1H)-one

Übersicht

Beschreibung

7,8-Difluoroquinoxalin-2(1H)-one, also known as 7,8-Difluoroquinoxaline-2-one, is a heterocyclic organic compound belonging to the quinoxaline family. It is a colorless solid that is used in a variety of scientific research applications. It is synthesized from a number of different starting materials and can be used in numerous biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

7,8-Difluoroquinoxalin-2(1H)-one derivatives exhibit promising antitumor properties, as evidenced by a study on a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. This compound inhibited tumor growth by 62% in mice at 1.0 mg/kg without notable toxicity. It demonstrated significant antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with low to sub-nanomolar GI50 values. Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Photolytic Degradation Studies

In the context of environmental sciences, the photolytic degradation of fluoroquinolones, a class related to 7,8-difluoroquinoxalin-2(1H)-one, has been explored. Studies show that these compounds degrade rapidly under simulated solar irradiation in various water matrices, such as river water and synthetic wastewater. This degradation follows pseudo-first-order kinetics, with the slowest rates observed in river water. The investigation of photodegradation pathways and the identification of photodegradation products are crucial for assessing the environmental fate of such compounds in aqueous media (Babić et al., 2013).

Luminescence and Magnetic Properties

Research into 8-hydroxyquinoline derivatives, closely related to 7,8-difluoroquinoxalin-2(1H)-one, has revealed their potential in the fields of luminescence and magnetic refrigeration. A study on dinuclear complexes based on 8-hydroxyquinoline Schiff base derivatives and β-diketone ligands showed that these complexes exhibit significant luminescence and magnetic properties. This includes characteristic luminescence in specific complexes and magnetic refrigeration effects in others, highlighting their applicability in material sciences and potentially in medical imaging and cooling technologies (Wang et al., 2016).

Antibacterial Properties

Fluoroquinolones, which share a core structure with 7,8-difluoroquinoxalin-2(1H)-one, are known for their broad spectrum of antibacterial activity. Moxifloxacin, for example, is a fluoroquinolone antibacterial that is effective in treating various bacterial infections due to its activity against penicillin-resistant Streptococcus pneumoniae. It is used in the treatment of acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute bacterial sinusitis, and uncomplicated skin and skin structure infections. The convenient once-daily administration and availability in both intravenous and oral formulations make it an important option in the management of bacterial infections (Keating & Scott, 2004).

Eigenschaften

IUPAC Name |

7,8-difluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5-8(7(4)10)12-6(13)3-11-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCIWWHQLOLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CC(=O)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluoroquinoxalin-2(1H)-one | |

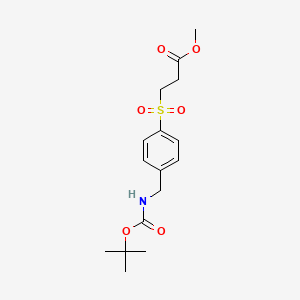

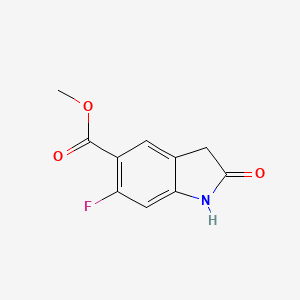

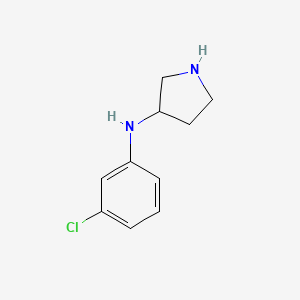

Synthesis routes and methods

Procedure details

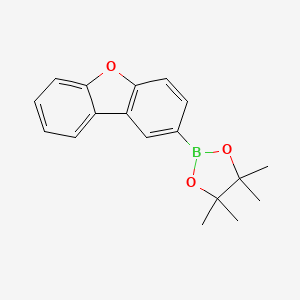

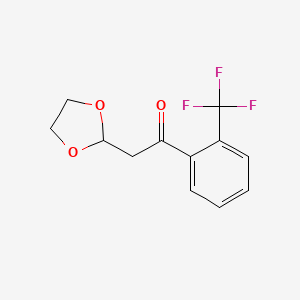

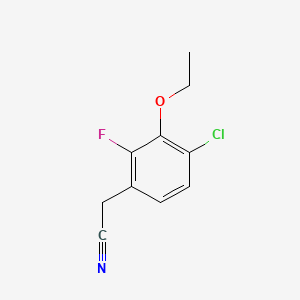

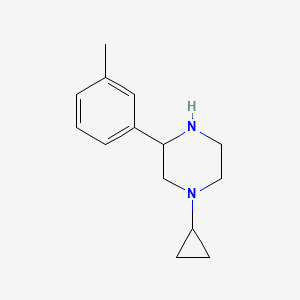

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)